4,5-Dihydroxy-3-(4-sulfophenyl)naphthalene-2,7-disulfonic acid
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Overview
Description
4,5-Dihydroxy-3-(4-sulfophenyl)naphthalene-2,7-disulfonic acid is a complex organic compound known for its unique chemical structure and properties. It is commonly used in various scientific and industrial applications, particularly in the fields of chemistry and biology. This compound is characterized by the presence of hydroxyl groups, sulfonic acid groups, and a naphthalene ring, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of naphthalene-2,7-disulfonic acid with sulfanilic acid under acidic conditions to form the desired compound . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the production of high-quality 4,5-Dihydroxy-3-(4-sulfophenyl)naphthalene-2,7-disulfonic acid .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroxy-3-(4-sulfophenyl)naphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, pH, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions include quinones, dihydroxy derivatives, and substituted naphthalene compounds. These products have diverse applications in various fields, including dye synthesis and pharmaceuticals .
Scientific Research Applications
4,5-Dihydroxy-3-(4-sulfophenyl)naphthalene-2,7-disulfonic acid has numerous scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions and fluoride ions.
Biology: Employed in biochemical assays and as a staining agent for visualizing biological samples.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and chelating agents.
Mechanism of Action
The mechanism of action of 4,5-Dihydroxy-3-(4-sulfophenyl)naphthalene-2,7-disulfonic acid involves its ability to form complexes with metal ions and participate in redox reactions. The hydroxyl and sulfonic acid groups play a crucial role in these interactions, allowing the compound to act as a chelating agent and a redox mediator. These properties make it valuable in various analytical and industrial applications .
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxy-2-(4-sulfophenylazo)naphthalene-3,6-disulfonic acid: Similar structure but different substitution pattern.
2-(4-Sulfophenylazo)chromotropic acid: Another sulfonated naphthalene derivative with similar applications.
Uniqueness
4,5-Dihydroxy-3-(4-sulfophenyl)naphthalene-2,7-disulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and participate in redox reactions sets it apart from other similar compounds.
Properties
CAS No. |
112668-00-5 |
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Molecular Formula |
C16H12O11S3 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
4,5-dihydroxy-3-(4-sulfophenyl)naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C16H12O11S3/c17-12-7-11(29(22,23)24)5-9-6-13(30(25,26)27)15(16(18)14(9)12)8-1-3-10(4-2-8)28(19,20)21/h1-7,17-18H,(H,19,20,21)(H,22,23,24)(H,25,26,27) |
InChI Key |
GWNRFXKHXFFGBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)S(=O)(=O)O |
Origin of Product |
United States |
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